
Sucroferric oxyhydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Eisen-Saccharose wird synthetisiert, indem ein dreiwertiges Eisensalz mit einer anorganischen Base bei niedrigen Temperaturen (5-20 °C) zu einem dreiwertigen Eisenhydroxid-Kolloid umgesetzt wird. Dieses Kolloid wird dann bei höheren Temperaturen (100-120 °C) mit Saccharose komplexiert, um Eisen-Saccharose zu erzeugen . Die resultierende Lösung wird sprühgetrocknet, um eine feste Form zu erhalten .
Industrielle Produktionsverfahren: Die industrielle Produktion von Eisen-Saccharose beinhaltet die gleichen grundlegenden Schritte, jedoch in größerem Maßstab. Das Verfahren stellt die Stabilität und Qualität der Verbindung sicher, wodurch sie für pharmazeutische Anwendungen geeignet ist .
Analyse Chemischer Reaktionen
Phosphate Binding Mechanism
SFOH's polynuclear iron(III)-oxyhydroxide (pn-FeOOH) core adsorbs phosphate ions through ligand exchange, forming insoluble iron-phosphate complexes in the gastrointestinal (GI) tract. The sucrose-starch matrix stabilizes the core, preserving its reactivity across physiological pH ranges (1.2–8.0) .
-
pH-Dependent Adsorption :
SFOH binds phosphate effectively under both fasted (pH 1.2–2.1) and fed (pH 4.5–8.0) conditions. Maximum adsorption occurs at acidic pH (2.6), with a binding capacity of 0.26 mg phosphate/mg iron .
Condition | Initial pH | Final pH | Phosphate Adsorbed (mg P/mg Fe) |
---|---|---|---|
Empty stomach (1 hour) | 1.2 | 2.1 | 0.26 |
Full stomach (6 hours) | 4.5 | 5.9 | 0.24 |
Full stomach (22 hours) | 7.0 | 6.9 | 0.30 |
Data adapted from in vitro simulations .
Iron Release and Stability
The pn-FeOOH structure minimizes systemic iron absorption. In the presence of phosphate, iron release is suppressed, even under acidic conditions :
-
Empty Stomach (Without Phosphate) :
High iron release (66.9% at pH 1.2) due to proton-induced dissolution. -
With Phosphate :
Phosphate binding reduces iron release to 6.24% at pH 1.2 and ≤0.35% under fed conditions .
Condition | pH | Iron Release (%) |
---|---|---|
Empty stomach (no phosphate) | 1.2 | 66.90 |
Empty stomach (+ phosphate) | 1.2 | 6.24 |
Full stomach (+ phosphate) | 5.9 | 0.31 |
Full stomach (+ phosphate) | 8.0 | 0.26 |
Carbohydrate Shell Degradation
The sucrose-starch shell undergoes enzymatic hydrolysis in the GI tract, releasing glucose, fructose, and maltose. This process does not affect the pn-FeOOH core’s phosphate-binding capacity . Each 500 mg tablet releases 1.4 g of digestible carbohydrates .
Interactions with GI pH
SFOH maintains structural integrity and reactivity across the GI tract’s pH spectrum:
-
Acidic Environment (Stomach) : Enhances phosphate adsorption via protonation of hydroxyl groups on the iron core.
-
Neutral/Alkaline Environment (Intestines) : Sustains binding through ion-exchange mechanisms .
Long-Term Stability and Iron Accumulation
Clinical studies demonstrate minimal systemic iron uptake:
-
No clinically significant increases in serum ferritin or transferrin saturation observed without concurrent IV iron therapy .
Comparative Reactivity with Other Phosphate Binders
SFOH’s iron-based chemistry provides advantages over calcium- or aluminum-based binders:
Wissenschaftliche Forschungsanwendungen
Phosphate Binding Capacity
Sucroferric oxyhydroxide has demonstrated a potent phosphate-binding capacity. Clinical trials have shown that it effectively reduces serum phosphorus levels in dialysis patients. A Phase III trial indicated that this compound was non-inferior to sevelamer carbonate in reducing serum phosphorus after 12 weeks, with significantly fewer pills required per day (2.8 vs. 7.6) and better adherence rates (82.6% vs. 77.2%) at 24 weeks .
Comparative Studies
A comprehensive analysis of real-world data involving over 6,400 hemodialysis patients revealed that this compound not only maintained effective phosphorus control but also resulted in a lower daily pill burden compared to traditional phosphate binders .
Study Type | Patient Population | Phosphorus Reduction | Pill Burden | Adherence Rate |
---|---|---|---|---|
Phase III Clinical Trial | 1,055 patients | Non-inferior to sevelamer | 2.8 pills/day | 82.6% |
Real-World Observational Study | 6,400 hemodialysis patients | Significant reduction | Lower than other binders | Improved adherence |
Case Study 1: Transition from Other Binders
In a retrospective study involving patients who switched from sevelamer or calcium acetate to this compound, there was a notable reduction in serum phosphorus levels and a decrease in the number of prescribed tablets by approximately 53% . This switch not only improved clinical outcomes but also enhanced patient satisfaction due to the reduced pill burden.
Case Study 2: Tolerability and Side Effects
A study conducted at the University Hospital of Burgos assessed five hemodialysis patients treated with this compound over an 18-month period. Results indicated an average reduction of 12.27% in hyperphosphatemia and a significant decrease in daily tablet intake (15.79% reduction). The drug was well-tolerated, although mild gastrointestinal symptoms were reported .
Safety Profile
This compound exhibits a favorable safety profile with minimal systemic iron absorption noted in clinical studies. The most common side effects reported include mild transient diarrhea and discolored feces . Long-term observational studies also support its safety and tolerability across diverse patient populations.
Wirkmechanismus
Following intravenous administration, iron sucrose dissociates into iron and sucrose. The iron is then transported as a complex with transferrin to target cells, including erythroid precursor cells. Within these cells, iron is incorporated into hemoglobin as the cells mature into red blood cells . This process effectively replenishes the body’s iron stores and supports red blood cell production .
Vergleich Mit ähnlichen Verbindungen
Iron Dextran: Another intravenous iron supplement, but with a higher incidence of adverse reactions compared to iron sucrose.
Ferric Gluconate: Similar efficacy but may require higher doses to achieve the same therapeutic effect.
Ferumoxytol: Comparable efficacy in patients with chronic kidney disease, but with different safety profiles.
Uniqueness of Iron Sucrose: Iron sucrose is unique due to its favorable safety profile, lower incidence of adverse effects, and effective replenishment of iron stores in patients with chronic kidney disease . It has been used clinically for over 70 years, making it one of the most well-established intravenous iron supplements .
Eigenschaften
Molekularformel |
C12H29Fe5Na2O23 |
---|---|
Molekulargewicht |
866.5 g/mol |
IUPAC-Name |
disodium;(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;iron(3+);oxygen(2-);hydroxide;trihydrate |
InChI |
InChI=1S/C12H22O11.5Fe.2Na.4H2O.8O/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;;;;;;;;;;;;;;;;;;;/h4-11,13-20H,1-3H2;;;;;;;;4*1H2;;;;;;;;/q;5*+3;2*+1;;;;;8*-2/p-1/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;;;;;;;;;;;;;;;;/m1.................../s1 |
InChI-Schlüssel |
FWZTTZUKDVJDCM-CEJAUHOTSA-M |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O.O.O.O.[OH-].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Fe+3] |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O.O.O.O.[OH-].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Fe+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.